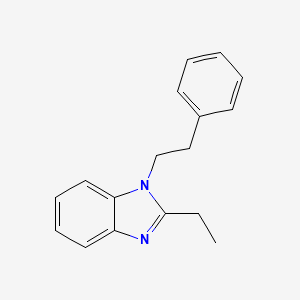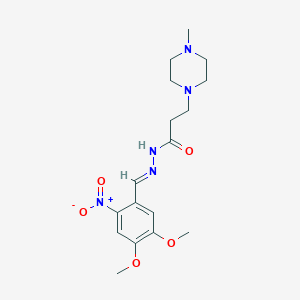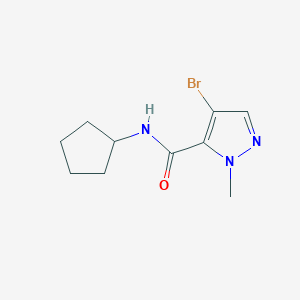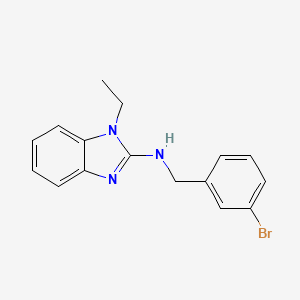
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and pharmacology.
作用机制
The mechanism of action of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. It also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole. One direction is the development of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a promising compound that has shown potential in various scientific research applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole can be achieved by a variety of methods. One of the most commonly used methods involves the reaction of o-phenylenediamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound. Other methods include the use of different starting materials and reagents, such as 2-phenylethylamine, benzimidazole, and various alkyl halides.
科学研究应用
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the treatment of cancer, neurodegenerative diseases, and other oxidative stress-related disorders.
属性
IUPAC Name |
2-ethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROMPOQODQDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)




![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)